Cas no 30685-40-6 (Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI))
30685-40-6 structure
Product Name:Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI)
Numero CAS:30685-40-6
MF:C10H13N6O6P
MW:344.220581769943
CID:316315
PubChem ID:169185
Update Time:2025-04-19
Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI)
- (4aR,6R,7R,7aS)-6-(6,8-Diamino-9H-purin-9-yl)tetrahydro-4H-furo[3 ,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide
- 8-Aminoadenosine 3',5'-monophosphate
- 8-Amino-cyclic amp
- Adenosine, 8-amino-, cyclic 3',5'-(hydrogen phosphate)
- CHEMBL3142466
- (4AR,6R,7R,7aS)-6-(6,8-diamino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide
- SCHEMBL9702440
- 6-(6-Amino-8-imino-7,8-dihydro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- (4aR,6R,7R,7aS)-6-(6,8-diamino-9H-purin-9-yl)-2,7-dihydroxy-hexahydro-2-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- DTXSID60952930
- 30685-40-6
- 8-AMINOADENOSINE 3:5-CYCLICMONOPHOSPHA TE FREE AC
-
- Inchi: 1S/C10H13N6O6P/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H2,12,15)(H,18,19)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
- Chiave InChI: XKAQQTTUGGGUIZ-UUOKFMHZSA-N
- Sorrisi: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C(N)=NC4C(N)=NC=NC3=4)O2)O)O1
Proprietà calcolate
- Massa esatta: 344.063
- Massa monoisotopica: 344.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 528
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.9
- Superficie polare topologica: 181Ų
Proprietà sperimentali
- Densità: 2.65
- Punto di ebollizione: 767.5°Cat760mmHg
- Punto di infiammabilità: 417.9°C
- Indice di rifrazione: 2.097
- PSA: 191.40000
- LogP: -0.72390
Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI) Letteratura correlata
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
30685-40-6 (Adenosine, 8-amino-,cyclic 3',5'-(hydrogen phosphate) (9CI)) Prodotti correlati
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 60-92-4(Cyclic AMP)
- 61-19-8(Adenosine monophosphate)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 1053-73-2(3'-Adenylic acid,5'-(dihydrogen phosphate))
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso